3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one
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Overview
Description
3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one is a compound that features both an adamantane and an indolinone moiety. Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compounds it is part of. Indolinone, on the other hand, is a core structure in many biologically active molecules, making this compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one typically involves the condensation of an adamantane derivative with an indolinone precursor. One common method involves the reaction of adamantanecarboxylic acid with an indolinone derivative under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-viral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the indolinone core can interact with enzymes and receptors. This dual functionality allows the compound to modulate various biological pathways, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and memantine, which are used in antiviral and neuroprotective therapies.
Indolinone derivatives: Compounds such as sunitinib and axitinib, which are used as kinase inhibitors in cancer therapy.
Uniqueness
What sets 3-(2-(Adamantan-1-yl)-2-oxoethyl)-3-hydroxyindolin-2-one apart is its unique combination of adamantane and indolinone structures. This combination provides a distinct set of physical and chemical properties, enhancing its potential for various applications in research and industry .
Properties
CAS No. |
76325-80-9 |
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Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C20H23NO3/c22-17(19-8-12-5-13(9-19)7-14(6-12)10-19)11-20(24)15-3-1-2-4-16(15)21-18(20)23/h1-4,12-14,24H,5-11H2,(H,21,23) |
InChI Key |
LITDNYDOOKSWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC4(C5=CC=CC=C5NC4=O)O |
Origin of Product |
United States |
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